4,6-Dichloro-N-(4-iodophenyl)-1,3,5-triazin-2-amine
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Overview
Description
4,6-Dichloro-N-(4-iodophenyl)-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of chlorine and iodine atoms, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-N-(4-iodophenyl)-1,3,5-triazin-2-amine typically involves the reaction of 4-iodoaniline with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the substitution of chlorine atoms with the amino group from 4-iodoaniline. The reaction is typically conducted at low temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-N-(4-iodophenyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the triazine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Coupling Reactions: The iodine atom can be involved in coupling reactions, such as Suzuki or Sonogashira coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines, thiols, and alcohols can be used in the presence of a base like triethylamine or sodium hydroxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions involving the iodine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted triazine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4,6-Dichloro-N-(4-iodophenyl)-1,3,5-triazin-2-amine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-N-(4-iodophenyl)-1,3,5-triazin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine and iodine atoms can enhance the compound’s binding affinity and specificity for certain targets. The triazine ring can also participate in hydrogen bonding and other interactions that contribute to its overall activity.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-1,3,5-triazin-2-amine: Lacks the iodine atom, which can affect its reactivity and applications.
2,4,6-Trichloro-1,3,5-triazine: Contains three chlorine atoms and is commonly used as a starting material for the synthesis of various triazine derivatives.
Uniqueness
4,6-Dichloro-N-(4-iodophenyl)-1,3,5-triazin-2-amine is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C9H5Cl2IN4 |
---|---|
Molecular Weight |
366.97 g/mol |
IUPAC Name |
4,6-dichloro-N-(4-iodophenyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H5Cl2IN4/c10-7-14-8(11)16-9(15-7)13-6-3-1-5(12)2-4-6/h1-4H,(H,13,14,15,16) |
InChI Key |
UIXHHLPNGYDKMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)Cl)I |
Origin of Product |
United States |
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